Pranlukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Asthma Research

One of the primary areas of scientific research for Pranlukast is in asthma management. Asthma is a chronic inflammatory airway disease characterized by airway hyperresponsiveness, leading to wheezing, shortness of breath, chest tightness, and cough. Studies have shown that Pranlukast can be effective in preventing asthma exacerbations and improving symptoms in patients with mild to moderate asthma [].

Allergic Rhinitis Analysis

Allergic rhinitis, also known as hay fever, is an inflammatory condition of the nasal passages triggered by allergens. Symptoms include a runny or stuffy nose, sneezing, and itchy, watery eyes. Research suggests that Pranlukast can help manage allergic rhinitis symptoms by inhibiting the action of leukotrienes, which contribute to inflammation and congestion in the nasal passages [].

Further Areas of Investigation

Beyond its established role in asthma and allergic rhinitis, Pranlukast is being investigated for its potential benefits in other conditions with an inflammatory component. These include:

- Atopic dermatitis (eczema)

- Chronic rhinosinusitis with nasal polyps

- Eosinophilic esophagitis

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist primarily used for treating asthma and allergic rhinitis. It works by blocking the action of leukotriene D4, a compound that contributes to bronchoconstriction and inflammation in the airways. This mechanism helps alleviate symptoms associated with asthma, particularly bronchospasms triggered by allergens . Pranlukast is marketed under the brand name Onon and is predominantly used in Japan .

Chemical Structure

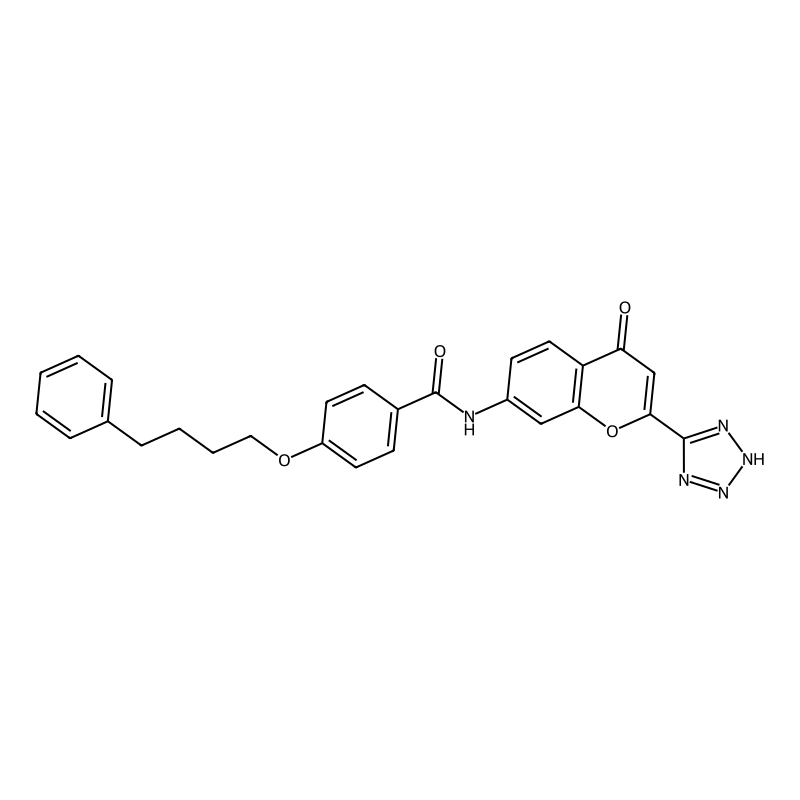

The chemical formula for Pranlukast is , with a molar mass of approximately 481.512 g/mol. Its IUPAC name is bis(N-[4-oxo-2-(1H-1,2,3,4-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide), and it has a complex structure featuring multiple rings and functional groups that contribute to its pharmacological activity .

Pranlukast works by blocking the action of leukotrienes, inflammatory lipid mediators involved in allergic reactions and asthma []. Leukotrienes bind to CysLT1 receptors on airway smooth muscle cells, causing bronchoconstriction (narrowing of airways), mucus production, and inflammation []. Pranlukast competitively binds to the CysLT1 receptor, preventing leukotrienes from exerting their effects, thereby reducing airway inflammation and symptoms like wheezing and difficulty breathing [].

Pranlukast primarily engages in receptor-ligand interactions rather than undergoing extensive chemical transformations. Its primary reaction involves binding to the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the receptor's activation by leukotriene D4. This blockade leads to reduced airway edema, smooth muscle contraction, and mucus secretion .

Pranlukast exhibits significant biological activity as a leukotriene receptor antagonist. By inhibiting leukotriene D4, it plays a crucial role in managing symptoms of asthma and allergic rhinitis. Studies have shown that Pranlukast can effectively reduce bronchospasm and improve respiratory function in asthmatic patients . Additionally, it has been noted for its potential as an inhibitor of Mycobacterium tuberculosis in experimental models, suggesting broader therapeutic applications .

The synthesis of Pranlukast involves several steps that typically include:

- Formation of the chromenone structure: This involves creating a benzopyran backbone.

- Introduction of the tetrazole moiety: This step incorporates the tetrazole ring, which is essential for its biological activity.

- Coupling reactions: These are used to attach various functional groups, including the phenylbutoxy and benzamide components.

Pranlukast is primarily used for:

- Asthma management: It serves as an adjunct therapy alongside inhaled corticosteroids.

- Allergic rhinitis treatment: It alleviates symptoms associated with seasonal allergies.

- Potential tuberculosis treatment: Experimental studies suggest it may inhibit Mycobacterium tuberculosis .

Interaction studies indicate that Pranlukast may have various pharmacokinetic interactions due to its metabolism primarily via the cytochrome P450 enzyme CYP3A4. Co-administration with other drugs metabolized by this pathway can lead to altered drug levels, necessitating careful monitoring during combination therapy .

Pranlukast belongs to a class of drugs known as leukotriene receptor antagonists, which includes several other compounds. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Montelukast | Cysteinyl leukotriene receptor antagonist | Widely used; well-established safety profile |

| Zafirlukast | Cysteinyl leukotriene receptor antagonist | Used in chronic asthma management |

| Bepotastine | Histamine H1 antagonist | Primarily used for allergic rhinitis |

Uniqueness of Pranlukast

Pranlukast is unique due to its specific action on the cysteinyl leukotriene receptor 1 and its additional potential effects on tuberculosis. While other drugs like montelukast are more widely used globally, Pranlukast's specific efficacy and safety profile make it an important option in certain populations, particularly in Japan where it is marketed extensively .

The synthesis of pranlukast involves several critical intermediate formation steps that determine the overall efficiency and sustainability of the manufacturing process. The most significant intermediates include 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone, which serve as the primary building blocks for the final chromone structure [1] [2].

The tetrahydrofuran ring-opening route represents one of the most extensively studied approaches for synthesizing the phenylbutoxy side chain. This pathway begins with tetrahydrofuran as the starting material, which undergoes aqueous ring-opening under acidic conditions to yield 4-chlorobutan-1-ol [3] [1]. The ring-opening reaction utilizes hydrochloric acid as both the chlorination agent and reaction medium, effectively addressing the industrial challenges associated with heterogeneous reactions, equipment corrosion, and hydrogen chloride emissions that plague traditional chlorination methods [1].

Following the ring-opening step, 4-phenyl-butan-1-ol is obtained through a Friedel-Crafts alkylation reaction in the presence of aluminum chloride as the Lewis acid catalyst [1] [2]. This transformation proceeds via electrophilic aromatic substitution, where the chlorobutyl intermediate reacts with benzene under carefully controlled temperature conditions of 10-15°C. The reaction demonstrates high regioselectivity and achieves substrate conversion rates of approximately 77.4% within a 4-hour reaction period [1].

The subsequent bromination step converts 4-phenyl-butan-1-ol to (4-bromo-butyl)-benzene using 40% hydrobromic acid in toluene under reflux conditions [1]. This transformation proceeds with high efficiency, typically achieving yields of 85% within 2 hours of reaction time. The brominated intermediate then undergoes etherification with methyl 4-hydroxybenzoate to form the desired 4-(4-phenylbutoxy)benzoic acid ester, which is subsequently hydrolyzed to yield the free carboxylic acid intermediate [1] [2].

Alternative synthetic strategies have been developed to address the limitations of the traditional tetrahydrofuran route. The direct acylation approach utilizes 4-(4-phenylbutoxy)benzoic acid as a starting material, eliminating the need for multiple ring-opening and functionalization steps [4] [5]. This route demonstrates significantly improved overall yields of 85.1% compared to the 24.7% yield obtained through the tetrahydrofuran pathway [1] [2].

The 3-iodo-2-hydroxyacetophenone route represents another important synthetic strategy that employs tetrazole chemistry for the construction of the heterocyclic core [4] [5]. This approach begins with 3-iodo-2-hydroxyacetophenone as the starting material and utilizes ethyl tetrazole for condensation reactions, followed by cyclization to construct the benzopyran ring system. The method offers advantages in terms of structural diversity and functional group tolerance, although specific yield data remains limited in the available literature [4] [5].

Catalytic Mechanisms in Friedel-Crafts Alkylation and Cyclization

The Friedel-Crafts alkylation mechanism plays a crucial role in pranlukast synthesis, particularly in the formation of the phenylbutoxy side chain. Aluminum chloride functions as a powerful Lewis acid catalyst, facilitating the electrophilic aromatic substitution through coordination with the alkyl halide substrate [6] [7] [8].

The catalytic cycle begins with the formation of a carbocation intermediate through the interaction of aluminum chloride with the alkyl halide. In the case of 4-chlorobutan-1-ol, the aluminum chloride coordinates to the chlorine atom, enhancing the electrophilic character of the carbon center and promoting heterolytic cleavage of the carbon-chlorine bond [6] [8]. This generates a primary carbocation that immediately attacks the electron-rich benzene ring, forming a sigma complex intermediate.

The mechanism proceeds through a classical electrophilic aromatic substitution pathway, where the positively charged sigma complex undergoes deprotonation to restore aromaticity [6] [7]. The aluminum chloride catalyst is regenerated during this step, allowing for catalytic turnover. The reaction demonstrates high regioselectivity due to the electronic properties of the benzene ring and the steric constraints imposed by the butyl chain length [7] [9].

Temperature control represents a critical parameter in optimizing the Friedel-Crafts alkylation. The reaction is typically conducted at 10-15°C to minimize side reactions and prevent carbocation rearrangement [1] [8]. At higher temperatures, secondary reactions such as polyalkylation and isomerization become more prevalent, reducing the overall selectivity and yield of the desired product [6] [7].

The choice of solvent significantly influences the reaction kinetics and selectivity. Anhydrous benzene serves as both the substrate and solvent in this transformation, providing a homogeneous reaction environment that facilitates efficient mixing and heat transfer [1] [8]. The absence of protic solvents is essential to prevent catalyst deactivation and maintain the Lewis acidity of aluminum chloride [8] [10].

Alternative Lewis acid catalysts such as iron chloride and boron trifluoride have been investigated for this transformation [7] [8]. However, aluminum chloride remains the preferred choice due to its optimal balance of reactivity, selectivity, and cost-effectiveness. The catalyst loading typically ranges from 10-33 mol%, with higher loadings providing faster reaction rates but potentially leading to increased side product formation [1] [8].

The cyclization mechanisms involved in chromone ring formation represent another critical aspect of pranlukast synthesis. The intramolecular cyclization of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone proceeds through nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon, forming the six-membered pyran ring [1] [2]. This transformation is typically promoted by acidic conditions, which activate the carbonyl group toward nucleophilic attack.

The tetrazole ring formation involves a [3+2] cycloaddition reaction between the cyano group and sodium azide [11] [12] [13]. This transformation proceeds through a concerted mechanism, where the azide ion attacks the electrophilic carbon of the nitrile group, followed by cyclization to form the five-membered tetrazole ring. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide at elevated temperatures of 110-130°C [1] [11].

Green Chemistry Approaches for Sustainable Manufacturing

The implementation of green chemistry principles in pranlukast synthesis has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining product quality and economic viability. Several innovative approaches have been developed to address the sustainability challenges associated with traditional synthetic methods [14] [15] [16].

Phosphotungstic acid has emerged as a promising heterogeneous catalyst for sustainable pranlukast synthesis [14] [17] [18]. This heteropolyacid offers several advantages over traditional homogeneous acid catalysts, including high thermal stability, ease of separation and recycling, and reduced corrosivity [17] [18]. The catalyst demonstrates excellent activity for amidation reactions between 4-phenylbutoxybenzoic acid and 3-amino-2-hydroxyacetophenone, achieving high yields under mild reaction conditions [14].

The phosphotungstic acid catalysis mechanism involves the activation of the carboxylic acid substrate through protonation, facilitating nucleophilic attack by the amino group [17] [18]. The heteropolyacid structure provides multiple Brønsted acid sites that can simultaneously activate different functional groups, leading to enhanced reaction rates and selectivity. The catalyst can be easily recovered through filtration and reused multiple times without significant loss of activity [17] [18].

Solvent-free reaction conditions represent another important green chemistry approach for pranlukast synthesis [16] [19]. The elimination of organic solvents reduces waste generation, simplifies product isolation, and enhances process safety. Microwave-assisted synthesis under neat conditions has demonstrated particular promise, achieving reaction acceleration factors of 10-1000 times compared to conventional heating methods [16] [20] [21].

The application of microwave heating in pharmaceutical synthesis offers several distinct advantages including rapid and uniform heating, reduced reaction times, improved yields, and enhanced selectivity [20] [21]. The dielectric heating mechanism allows for direct energy transfer to the reaction mixture, eliminating heat transfer limitations associated with conventional heating methods. This technology has been successfully implemented for various steps in pranlukast synthesis, including the amidation and cyclization reactions [20] [21].

Flow chemistry technologies provide significant opportunities for process intensification in pranlukast manufacturing [22] [23] [24]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to batch systems, enabling better control over reaction conditions and improved product quality [22] [24]. The technology facilitates the telescoping of multiple synthetic steps, reducing intermediate isolation requirements and minimizing waste generation [23] [24].

The implementation of flow chemistry for pranlukast synthesis involves the continuous feeding of reactants through microreactors maintained at optimal temperature and pressure conditions [22] [24]. The precise control over residence time and mixing enables the optimization of reaction kinetics while minimizing side product formation. Several pharmaceutical companies including Pfizer, Roche, and Novartis have successfully implemented flow chemistry technologies for active pharmaceutical ingredient manufacturing [24] [25].

Water-based synthesis represents an emerging green chemistry approach that eliminates the need for organic solvents [15] [16] [19]. The development of water-compatible catalysts and reaction conditions enables the conduct of traditionally organic transformations in aqueous media. This approach offers significant environmental benefits including reduced toxicity, simplified waste treatment, and enhanced process safety [15] [19].

Process intensification strategies encompass various technological approaches aimed at improving the efficiency and sustainability of chemical manufacturing [22] [23] [26]. These include the use of alternative energy sources such as ultrasound, microwave irradiation, and mechanochemical activation [22] [26]. The integration of multiple unit operations into single processing steps reduces equipment requirements and energy consumption while improving overall process economics [22] [23].

The adoption of continuous processing technologies enables the implementation of real-time monitoring and control systems that optimize reaction conditions and product quality [22] [24]. Advanced process analytical technology tools including in-line spectroscopy and automated sampling systems provide continuous feedback on reaction progress and product formation [22] [24]. This approach facilitates the rapid optimization of synthetic routes and reduces development time for new pharmaceutical processes [22] [24].

Waste minimization strategies focus on the reduction of byproduct formation and the implementation of atom-economical transformations [15] [16] [27]. The design of synthetic routes that maximize the incorporation of starting material atoms into the final product reduces raw material consumption and waste generation. Catalyst recycling and solvent recovery systems further enhance the sustainability of pharmaceutical manufacturing processes [15] [27] [19].

Energy efficiency improvements encompass various approaches including the use of renewable energy sources, process heat integration, and the optimization of reaction conditions to minimize energy consumption [15] [27]. The implementation of green energy sources such as solar and wind power for pharmaceutical manufacturing reduces the carbon footprint of drug production. Heat recovery systems and process integration strategies enable the utilization of waste heat from exothermic reactions to drive endothermic transformations [15] [27].

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of pranlukast hydrate. The development of robust chromatographic methods requires systematic optimization of multiple parameters to achieve adequate separation, sensitivity, and selectivity for pharmaceutical analysis [1] [2].

Chromatographic System Optimization

The selection of stationary phase constitutes a critical factor in achieving optimal separation of pranlukast from potential impurities and degradation products. Research demonstrates that reverse-phase C18 columns provide superior retention and peak shape for this compound [1] [2]. The optimized system employs a Kromosil 100 C18 column with dimensions of 150 millimeters × 4.6 millimeters × 5 micrometers particle size, which delivers excellent theoretical plate counts exceeding 7000 plates [1].

Mobile Phase Development

The mobile phase composition significantly influences retention time, peak symmetry, and resolution. Systematic evaluation of various organic modifier concentrations and buffer systems revealed that acetonitrile combined with 0.1% glacial acetic acid provides optimal chromatographic performance [1]. The final mobile phase composition of acetonitrile to 0.1% glacial acetic acid in an 85:15 volume ratio maintains stable retention times and consistent peak areas across multiple analytical runs [1].

The pH adjustment to 3.5 using glacial acetic acid enhances peak symmetry and reduces tailing factor to acceptable limits below 1.2 [1]. This acidic environment ensures protonation of the tetrazole moiety in pranlukast, improving chromatographic behavior and detector response [1].

Flow Rate and Temperature Optimization

The flow rate of 0.5 milliliters per minute represents an optimal balance between analysis time and resolution. This flow rate maintains column back-pressure within acceptable limits while providing baseline resolution of pranlukast from potential co-eluting compounds [1]. Column temperature maintenance at 30 degrees Celsius ensures reproducible retention times and improved peak symmetry [1].

Detection Parameters

Ultraviolet detection at 262 nanometers provides maximum sensitivity for pranlukast quantification. Spectral analysis confirms this wavelength corresponds to the absorption maximum of the compound in the mobile phase matrix [1]. The detection system demonstrates excellent linearity across the concentration range of 100 to 500 nanograms per milliliter with correlation coefficients consistently exceeding 0.999 [1].

Alternative Methodological Approaches

Alternative chromatographic conditions have been developed for specific applications. A phosphate buffer-acetonitrile system in 60:40 volume ratio provides adequate separation for routine quality control applications [2]. This alternative method employs higher flow rates of 0.8 to 1.0 milliliters per minute and detection at 238 nanometers, offering reduced analysis time for high-throughput screening [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural information through characteristic fragmentation patterns that enable unambiguous identification of pranlukast and its metabolites. Electrospray ionization in negative ion mode generates stable molecular ions and structurally informative product ions [3] [4].

Molecular Ion Formation

Pranlukast demonstrates optimal ionization efficiency in negative electrospray ionization mode, producing the deprotonated molecular ion at mass-to-charge ratio 480 corresponding to the loss of one proton from the neutral molecule [3] [4]. The tetrazole functional group facilitates facile deprotonation, resulting in stable negative ions with excellent signal intensity [4].

Primary Fragmentation Pathways

The predominant fragmentation pathway involves homolytic cleavage of the alkyl phenyl group, generating a characteristic product ion at mass-to-charge ratio 291 [4]. This fragmentation represents loss of 189 mass units corresponding to the 4-(4-phenylbutoxy)benzoyl moiety [4]. The product ion at mass-to-charge ratio 291 maintains the chromen ring system with the attached tetrazole group, providing diagnostic information for structural confirmation [4].

Secondary fragmentation occurs through amide bond cleavage, producing an additional product ion at mass-to-charge ratio 171 [4]. This fragment corresponds to the loss of the remaining chromen-tetrazole portion, yielding structural information about the benzamide connectivity [4].

Metabolite Fragmentation Characteristics

The oxidative metabolites of pranlukast exhibit distinct fragmentation patterns that facilitate their identification in biological matrices [3] [4]. The para-hydroxylated metabolite SB 218663 demonstrates a molecular ion at mass-to-charge ratio 496, with characteristic product ions at mass-to-charge ratios 292 and 172 resulting from heterolytic bond cleavage [4].

The benzyl alcohol metabolite SB 240103 also exhibits a molecular ion at mass-to-charge ratio 496, but with a distinct fragmentation pattern producing ions at mass-to-charge ratios 468, 292, and 172 [4]. The product ion at mass-to-charge ratio 468 results from loss of carbon monoxide, providing differentiation from the para-hydroxylated isomer [4].

Selected Reaction Monitoring Parameters

For quantitative analysis, selected reaction monitoring employs the most abundant and specific transitions. The primary transition monitors the conversion from mass-to-charge ratio 480 to 291, providing optimal sensitivity and selectivity [3] [4]. Alternative transitions including 480 to 171 serve as qualifier ions to confirm peak identity and reduce false positive results [4].

The metabolite transitions utilize similar fragmentation pathways with appropriate mass shifts. The internal standard SK&F 108566 demonstrates a molecular ion at mass-to-charge ratio 423 with product ions that do not interfere with analyte transitions [3] [4].

Matrix Effects and Ion Suppression

Evaluation of matrix effects reveals minimal ion suppression when employing appropriate sample preparation techniques [3]. On-line solid-phase extraction effectively removes endogenous matrix components that could interfere with electrospray ionization [3] [4]. The use of stable isotope-labeled internal standards compensates for any residual matrix effects, ensuring accurate quantification across diverse biological samples [3].

Validation Protocols for Regulatory Compliance

Analytical method validation ensures that developed procedures consistently provide reliable, accurate, and precise results suitable for regulatory submission and routine pharmaceutical analysis. Validation protocols must conform to International Conference for Harmonization guidelines and demonstrate fitness for intended purpose [5] [6].

Specificity and Selectivity Evaluation

Specificity assessment confirms that the analytical method accurately measures pranlukast in the presence of potential interfering substances including excipients, degradation products, and matrix components [1]. Forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal stress conditions generate potential degradation products for specificity evaluation [1].

The method demonstrates complete baseline resolution of pranlukast from all identified degradation products. Acidic hydrolysis produces two additional chromatographic peaks with retention times distinct from the parent compound [1]. Alkaline hydrolysis similarly generates two degradation products that do not co-elute with pranlukast [1]. Oxidative stress using hydrogen peroxide results in formation of one major degradation product with adequate chromatographic separation [1].

Linearity and Range Assessment

Linearity evaluation encompasses the concentration range expected for routine analysis, typically spanning 50 to 150 percent of the target concentration [1]. The calibration curve demonstrates excellent linearity across the range of 100 to 500 nanograms per milliliter with correlation coefficients consistently exceeding 0.999 [1].

The linear regression equation y = 91.48x - 191.26 provides the mathematical relationship between peak area and concentration [1]. Statistical evaluation confirms that the y-intercept does not significantly differ from zero, and the slope demonstrates excellent reproducibility across multiple analytical runs [1].

Accuracy and Precision Determination

Accuracy assessment employs standard addition methodology at three concentration levels representing 80, 100, and 120 percent of the target concentration [1]. Recovery studies demonstrate mean recovery values ranging from 99.41 to 99.72 percent, confirming excellent accuracy across the analytical range [1].

Precision evaluation encompasses repeatability, intermediate precision, and reproducibility components [1]. Repeatability assessment using seven replicate injections yields relative standard deviation values of 0.17 percent, demonstrating excellent short-term precision [1]. Intermediate precision evaluation across multiple days and analysts produces relative standard deviation values ranging from 0.13 to 0.74 percent, confirming method robustness under routine laboratory conditions [1].

Detection and Quantification Limits

Limit of detection determination employs the signal-to-noise approach, establishing the minimum concentration producing a signal three times the baseline noise level [1]. The calculated limit of detection of 6.28 nanograms per milliliter provides adequate sensitivity for pharmaceutical analysis [1].

Limit of quantification represents the lowest concentration providing acceptable accuracy and precision, typically requiring a signal-to-noise ratio of ten or greater [1]. The established limit of quantification of 19.03 nanograms per milliliter ensures reliable quantification at trace levels [1].

Robustness Testing

Robustness evaluation assesses method performance under deliberately varied conditions including detection wavelength, mobile phase composition, column temperature, and flow rate [1] [7]. Systematic variation of the detection wavelength by ±2 nanometers produces relative standard deviation values ranging from 0.16 to 0.68 percent [1].

Mobile phase composition variations of ±5 percent organic modifier concentration yield relative standard deviation values from 0.10 to 0.75 percent [1]. Column temperature variations between 30 and 40 degrees Celsius result in relative standard deviation values from 0.22 to 0.78 percent [1]. All robustness parameters remain well within the acceptance criterion of 2.0 percent relative standard deviation [1].

System Suitability Requirements

System suitability testing ensures that the chromatographic system performs adequately for each analytical sequence [1]. Critical parameters include theoretical plate count, tailing factor, and resolution between critical peak pairs [1]. The method consistently achieves theoretical plate counts exceeding 7000 plates and tailing factors below 1.2 [1].

Resolution requirements ensure baseline separation of pranlukast from the nearest eluting peak with resolution values exceeding 2.0 [1]. These system suitability criteria provide real-time confirmation of method performance and alert analysts to potential system problems before sample analysis [1].

Documentation and Reporting

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DC - Leukotriene receptor antagonists

R03DC02 - Pranlukast

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Harada S, Harada N, Itoigawa Y, Katsura Y, Kasuga F, Ishimori A, Makino F, Ito

3: Hao Y, Wang L, Li J, Liu N, Feng J, Zhao M, Zhang X. Enhancement of

4: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.

5: Ha ES, Baek IH, Yoo JW, Jung Y, Kim MS. Improving dissolution and oral

6: Ebisawa M, Terada A, Sato K, Kurosaka F, Kondo N, Sugizaki C, Morikawa A,

7: Furuta H, Mori S, Yoshihashi Y, Yonemochi E, Uekusa H, Sugano K, Terada K.

8: Baek IH, Kim JS, Ha ES, Choo GH, Cho W, Hwang SJ, Kim MS. Dissolution and oral

9: Tang SS, Ji MJ, Chen L, Hu M, Long Y, Li YQ, Miao MX, Li JC, Li N, Ji H, Chen

10: Hara H, Sugahara K, Hashimoto M, Mikuriya T, Tahara S, Yamashita H.

11: Sugihara H, Matsui Y, Takeuchi H, Wilding I, Connor A, Abe K, Nishiura A.

12: Pathomthongtaweechai N, Soodvilai S, Chatsudthipong V, Muanprasat C.

13: Matsuse H, Kohno S. Leukotriene receptor antagonists pranlukast and

14: Takahashi Y, Imai K, Ikeda H, Kubota Y, Yamazaki E, Susa F. Open study of

15: Baek MK, Lee JH, Cho YH, Kim HH, Lee GW. Self-microemulsifying drug-delivery

16: Gotoh M, Okubo K, Hashiguchi K, Wakabayashi K, Kanzaki S, Tanaka N, Fujioka

17: Wang L, Hao Y, Liu N, Ma M, Yin Z, Zhang X. Enhance the dissolution rate and

18: Matsuse H, Fukahori S, Tsuchida T, Kawano T, Tomari S, Matsuo N, Nishino T,

19: Yasui H, Fujisawa T, Inui N, Kato M, Hashimoto D, Enomoto N, Nakamura Y,

20: Shimbori C, Shiota N, Okunishi H. Pranlukast, a cysteinyl leukotriene type 1